molecular formula C24H18N2O B3718030 6-(4-ethylphenyl)benzo[a]phenazin-5-ol CAS No. 5715-86-6

6-(4-ethylphenyl)benzo[a]phenazin-5-ol

Cat. No.: B3718030
CAS No.: 5715-86-6
M. Wt: 350.4 g/mol
InChI Key: DDACNVWKVKLBFF-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)benzo[a]phenazin-5-ol (CAS RN 339218-26-7) is a benzo[a]phenazine derivative with the molecular formula C₂₄H₁₈N₂O and an average mass of 350.421 Da . This compound belongs to a class of molecules that are the subject of active investigation in medicinal chemistry and chemical biology. Benzo[a]phenazin-5-ol derivatives are typically synthesized from lawsone (2-hydroxy-1,4-naphthoquinone) and substituted benzene-1,2-diamines . These compounds are recognized as significant structural subunits in various natural products and are studied for their unique biological properties . Recent molecular docking studies have revealed that specific benzo[a]phenazin-5-ol derivatives exhibit promising inhibitory potential against the C-Kit kinase, a receptor tyrosine kinase whose mutated form is implicated in the development of certain cancers . Some derivatives in this class have demonstrated stronger binding to the active site of the kinase and greater predicted inhibitory effects compared to the reference drug Sunitinib, marking them as promising lead candidates for further investigation in oncology research . As a research chemical, this compound is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions under a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-ethylphenyl)benzo[a]phenazin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c1-2-15-11-13-16(14-12-15)21-23-22(17-7-3-4-8-18(17)24(21)27)25-19-9-5-6-10-20(19)26-23/h3-14,27H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDACNVWKVKLBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386493
Record name 6-(4-ethylphenyl)benzo[a]phenazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5715-86-6
Record name 6-(4-ethylphenyl)benzo[a]phenazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Benzo a Phenazine Derivatives

Retrosynthetic Analysis of the 6-(4-ethylphenyl)benzo[a]phenazin-5-ol Core Structure

A retrosynthetic analysis of the target molecule, this compound, provides a logical framework for devising its synthesis. The primary disconnection breaks the molecule down into simpler, commercially available, or easily synthesizable precursors.

The most logical disconnection points are the bonds forming the central phenazine (B1670421) ring and the carbon-carbon bond connecting the ethylphenyl substituent at the C-6 position.

C6-Aryl Bond Disconnection: The bond between the benzo[a]phenazine (B1654389) core and the 4-ethylphenyl group can be disconnected. This suggests a synthetic strategy where a pre-formed benzo[a]phenazin-5-ol nucleophile attacks an electrophilic 4-ethylphenyl precursor. This points towards a Michael addition type reaction, a common strategy for forming C-C bonds on such scaffolds. researchgate.net This leads to two key fragments: benzo[a]phenazin-5-ol and a 4-ethylphenyl precursor (such as 4-ethylbenzaldehyde).

Phenazine Ring Disconnection: The benzo[a]phenazin-5-ol core itself can be retrosynthetically cleaved across the two C-N bonds of the pyrazine (B50134) ring. This is a classic disconnection for phenazines, leading to a 1,2-dicarbonyl compound and an aromatic 1,2-diamine. In this specific case, the precursors are 2-hydroxy-1,4-naphthoquinone (B1674593) (commonly known as lawsone) and o-phenylenediamine (B120857) .

This analysis suggests a convergent synthesis. The core benzo[a]phenazin-5-ol can be synthesized first, followed by the introduction of the 4-ethylphenyl group. Alternatively, a one-pot, multi-component approach could bring all three precursors—lawsone, o-phenylenediamine, and 4-ethylbenzaldehyde—together to form the final product in a single synthetic operation. researchgate.net

Classical and Contemporary Approaches to Benzo[a]phenazine Synthesis

The synthesis of benzo[a]phenazines has evolved from classical condensation reactions to highly efficient and environmentally benign multicomponent and metal-catalyzed methodologies.

The foundational method for constructing the benzo[a]phenazin-5-ol ring system is the condensation reaction between 2-hydroxy-1,4-naphthoquinone (lawsone) and an o-phenylenediamine. This reaction is robust and can be performed under various conditions.

A notable example reported in 2002 demonstrated that the one-pot condensation of lawsone and o-phenylenediamine proceeds to completion, yielding benzo[a]phenazin-5-ol in 100% yield under solvent-free conditions, either in the solid state at 70 °C or as a melt at 120 °C. nih.govresearchgate.net The proposed mechanism for this transformation begins with the tautomerization of lawsone to its 1,2,4-trihydroxy-naphthalene form. nih.govrsc.org This is followed by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto a carbonyl carbon of the quinone, initiating a condensation sequence. Subsequent intramolecular cyclization and dehydration lead to the formation of the thermodynamically stable, fully aromatic benzo[a]phenazine ring system. nih.govnih.gov

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comtandfonline.com Numerous MCRs have been developed for the synthesis of complex benzo[a]phenazine derivatives, often fusing the core scaffold with other heterocyclic rings like pyran or chromene. benthamscience.comtandfonline.comresearchgate.net

These reactions typically involve lawsone, an o-phenylenediamine, an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile (B47326), 4-hydroxycoumarin). benthamscience.comresearchgate.net The choice of catalyst is critical and diverse, ranging from organocatalysts to biodegradable systems, reflecting a strong emphasis on green chemistry. For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used as an efficient organocatalyst in aqueous ethanol (B145695) for four-component syntheses. benthamscience.combenthamdirect.com Other approaches have employed supramolecular catalysts like β-cyclodextrin in water, or solid base catalysts such as caffeine. nih.gov

Below is a table summarizing various multicomponent strategies for synthesizing benzo[a]phenazine derivatives.

ReactantsCatalyst/ConditionsProduct TypeReference
Lawsone, o-phenylenediamine, aromatic aldehydes, malononitrileDBU, aq. EtOH, reflux3-Amino-1-aryl-1H-benzo[a]pyrano[2,3-c]phenazines benthamscience.combenthamdirect.com
Lawsone, o-phenylenediamine, aromatic aldehydes, cyclic 1,3-dicarbonylp-TSA, PEG-400, 70 °CFused benzo[a]phenazine derivatives nih.gov
Lawsone, o-phenylenediamine, aromatic aldehydes, malononitrileβ-cyclodextrin, EtOH:H₂O, 70 °CBenzo[a]pyrano[2,3-c]phenazine derivatives nih.gov
Lawsone, o-phenylenediamine, aromatic aldehydes, 4-hydroxycoumarinGlacial acetic acid, refluxBenzo[a]phenazin-5-ol derivatives researchgate.net
Lawsone, diamines, aldehydes, malononitrileH₃PW₁₂O₄₀@nano-ZnO, microwaveHeteroaryl-substituted benzo[a]pyrimido[5′,4′:5,6]pyrano[2,3-c]phenazines nih.gov

The incorporation of metal catalysts has provided powerful tools for the synthesis of benzo[a]phenazines, often leading to higher yields, milder reaction conditions, and enhanced selectivity. researchgate.net Nanocatalysis, in particular, has emerged as a highly efficient and sustainable approach.

For example, a four-component reaction of lawsone, an o-phenylenediamine, an aromatic aldehyde, and malononitrile can be effectively catalyzed by nano CuO under solvent-free conditions at 75 °C. nih.govresearchgate.net Similarly, copper oxide quantum dots supported on magnetic mesoporous silica (B1680970) nanoparticles (M-MSNs/CuO(QDs)) have been developed as a high-throughput and reusable nanocatalyst for the synthesis of benzo[a]pyrano-[2,3-c]phenazine derivatives. nih.gov Another strategy involves the use of magnetic core-shell nanoparticles (H₃PW₁₂O₄₀@Fe₃O₄–ZnO) under microwave irradiation to facilitate rapid, solvent-free synthesis of benzo[a]furo[2,3-c]phenazines. tandfonline.comtandfonline.com In addition to copper and iron, rhodium(III)-catalyzed oxidative annulation has been reported for the synthesis of functionalized benzo[a]phenazines. researchgate.net These metal-catalyzed methods often align with green chemistry principles by allowing for lower energy consumption and catalyst recycling. tandfonline.com

Advanced Functionalization Techniques for Benzo[a]phenazine Scaffolds

To synthesize a specific target like this compound, strategies are required to precisely install the desired substituents on the core ring system.

Introduction of the Hydroxyl Group: The 5-hydroxy functionality in the target molecule is most directly and commonly introduced by using 2-hydroxy-1,4-naphthoquinone (lawsone) as the key starting material. nih.govnih.govacs.org The hydroxyl group of lawsone is retained through the condensation-cyclization sequence, directly yielding the benzo[a]phenazin-5-ol core. The presence and position of hydroxyl groups can significantly influence the electronic and electrochemical properties of the phenazine system. rsc.orgresearchgate.net Studies on cocrystals have shown that the hydroxyl groups on aromatic rings can direct the self-assembly of phenazine molecules through hydrogen bonding. nih.govrsc.orgscispace.com

Introduction of the Aromatic Substituent: The introduction of the 6-(4-ethylphenyl) group represents a more complex challenge. While various multicomponent reactions introduce aryl groups, they often lead to further annulation, creating more extended fused systems. benthamscience.comnih.gov However, a direct synthesis of 6-aryl-benzo[a]phenazin-5-ol derivatives has been achieved through a one-pot, two-step, four-component domino protocol. researchgate.net

A highly plausible pathway for synthesizing this compound is a three-component reaction of 2-hydroxy-1,4-naphthoquinone , o-phenylenediamine , and 4-ethylbenzaldehyde . The reaction can be carried out in a refluxing solvent like glacial acetic acid. researchgate.net The proposed mechanism likely involves two key stages:

Initial rapid condensation of lawsone and o-phenylenediamine to form benzo[a]phenazin-5-ol in situ. nih.govresearchgate.net

The newly formed benzo[a]phenazin-5-ol then acts as a nucleophile. It engages in a Michael-type addition reaction with an electrophilic species generated from 4-ethylbenzaldehyde, likely a Knoevenagel condensation product formed with another molecule of the reactant or an intermediate, leading to the final C-C bond formation at the 6-position. researchgate.net

This approach provides a direct and efficient route to the target compound, combining the formation of the core scaffold and its C-6 functionalization in a single, streamlined process.

Regioselectivity and Stereochemical Control in Derivatization

The synthesis of specific benzo[a]phenazine derivatives, such as this compound, fundamentally relies on controlling the regioselectivity of the reaction. The primary method for achieving this involves the condensation of 2-hydroxy-1,4-naphthoquinone (also known as lawsone) with a specifically substituted o-phenylenediamine. nih.govresearchgate.net For the target compound, 4-ethyl-1,2-phenylenediamine would be the required diamine precursor. The reaction proceeds via an initial condensation to form the benzo[a]phenazin-5-ol scaffold. nih.govnih.gov

Further derivatization of the benzo[a]phenazin-5-ol core opens avenues for more complex structures where stereochemistry becomes critical. For instance, the synthesis of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones, formed from benzo[a]phenazin-5-ol, aromatic amines, and triethyl orthoformate, shows the existence of geometric isomers. nih.gov Spectroscopic data indicates that these compounds can exist as keto-enamine tautomers and undergo Z/E-isomerization around the C=C bond in solvents like DMSO, highlighting the importance of stereochemical considerations in derivative synthesis. nih.gov

Advanced strategies have also been developed for highly controlled stereo- and enantioselective synthesis of related structures, demonstrating the potential for creating optically active benzo[a]phenazine derivatives. nih.gov Additionally, molecular docking studies on various benzo[a]phenazin-5-ol derivatives reveal that specific stereochemical arrangements are crucial for their interaction with biological targets like C-kit kinase, where compounds form hydrogen bonds with specific amino acid residues. researchgate.netresearchgate.net

Sustainable and Green Chemistry Principles in Benzo[a]phenazine Synthesis Research

Traditional methods for synthesizing phenazines have often involved hazardous reagents, toxic organic solvents, and potential metal contamination, limiting their pharmaceutical application. researchgate.net Consequently, there is a significant shift towards green and sustainable synthetic strategies. These modern approaches, including the use of green solvents, solvent-free conditions, microwave and ultrasound assistance, and reusable catalysts, aim to improve reaction efficiency while minimizing environmental impact. researchgate.netguidechem.com

Application of Green Solvents and Solvent-Free Conditions

A cornerstone of green synthesis is the replacement of volatile and toxic organic solvents. In the synthesis of benzo[a]phenazine derivatives, significant progress has been made by utilizing environmentally benign solvents. Water, being non-flammable, non-toxic, and abundant, is an ideal green solvent. mdpi.com Many procedures now employ water or aqueous mixtures, such as ethanol-water, for the synthesis of benzo[a]phenazine derivatives. nih.gov For example, the synthesis of 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives has been successfully achieved in an ethanol/water mixture using oxalic acid as a catalyst. nih.gov

Other green solvents like polyethylene (B3416737) glycol (PEG) have also been used effectively. nih.gov PEG-400 has served as a medium for the synthesis of fluorescent benzo[a]-phenazine fused derivatives in a one-pot, two-step domino protocol. nih.gov

Furthermore, eliminating the solvent entirely represents an even greener approach. Several multicomponent reactions for synthesizing complex phenazine derivatives are performed under solvent-free conditions. nih.govresearchgate.net These reactions are often facilitated by mechanochemical methods (grinding) or by heating, sometimes with microwave irradiation. nih.govresearchgate.nettandfonline.com For example, the synthesis of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives is achieved in high yields under solvent-free conditions at 90 °C. nih.gov

Microwave-Assisted and Mechanochemical Synthesis

To reduce energy consumption and reaction times, alternative energy sources to conventional heating are a key focus of green chemistry. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of benzo[a]phenazine derivatives. researchgate.netnih.gov Numerous studies report the synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazines and related structures using microwave irradiation, which dramatically shortens reaction times from hours to minutes and often improves yields. nih.govtandfonline.comnih.gov These reactions are frequently conducted under solvent-free conditions, further enhancing their green credentials. tandfonline.combenthamdirect.comtandfonline.com

Ultrasound irradiation is another non-conventional energy source used for the green synthesis of phenazines. researchgate.nettandfonline.com An efficient protocol for producing benzo[a]pyrano-[2,3-c]phenazines utilizes ultrasound in an aqueous medium, offering short reaction times and high yields under ambient conditions. tandfonline.comresearchgate.net Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, is another solvent-free approach that falls under green methodologies for phenazine synthesis. researchgate.net

Catalyst Design for Enhanced Efficiency and Reusability

The development of efficient and reusable catalysts is crucial for sustainable chemical processes, as it minimizes waste and reduces costs. A wide array of catalysts has been developed for the synthesis of benzo[a]phenazine derivatives.

Homogeneous and Organocatalysts: Simple, reusable, and homogeneous organocatalysts like L-proline and oxalic acid have been employed. L-proline, for instance, catalyzes the synthesis of benzo[a]phenazine annulated systems in water and can be recovered and reused. nih.gov

Heterogeneous and Nanocatalysts: The major focus has been on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. These include:

Solid Acid Catalysts: Silica sulfuric acid (SiO₂–SO₃H) has been used as an effective and reusable solid catalyst for one-pot syntheses. nih.gov

Magnetic Nanoparticles: To facilitate easy separation and recovery, catalysts are often immobilized on magnetic nanoparticles. Examples include Fe₃O₄@rGO@ZnO-HPA and copper oxide quantum dots on magnetic silica mesoporous nanoparticles (M-MSNs/CuO(QDs)). tandfonline.comrsc.orgnih.gov These catalysts have shown high efficiency and can be reused for at least five cycles without significant loss of activity. rsc.orgnih.gov

Graphene-Based Catalysts: Functionalized graphene oxide, such as multisulfonic acid hyperbranched polyglycerol modified graphene oxide (GO-HBPG-SO₃H), has been used as a recyclable nanocatalyst in ultrasound-promoted syntheses. nih.govtandfonline.com

Biodegradable Catalysts: Supramolecular structures like β-cyclodextrin have been used as biodegradable and reusable catalysts in aqueous media. nih.gov

The table below summarizes various green catalytic systems used in the synthesis of benzo[a]phenazine derivatives.

Catalyst TypeSpecific Catalyst ExampleReaction ConditionsAdvantagesReferences
OrganocatalystL-prolineWater, 70°C, MicrowaveReusable, Green solvent nih.gov
Solid AcidSilica Sulfuric Acid (SiO₂–SO₃H)Conventional or Microwave HeatingReusable, Efficient nih.gov
Magnetic NanocatalystM-MSNs/CuO(QDs)Ethanol, 78°CHigh yield, Reusable (5+ times) rsc.org, nih.gov
Magnetic NanocatalystFe₃O₄@rGO@ZnO-HPASolvent-free, MicrowaveHigh yield, Short reaction time tandfonline.com
Graphene-basedGO-HBPG-SO₃HEtOH:H₂O, UltrasoundRecyclable, Green conditions nih.gov, tandfonline.com
Biodegradableβ-cyclodextrinEtOH:H₂O, 70°CBiodegradable, Reusable nih.gov

These advanced catalytic systems, combined with green reaction conditions, represent the forefront of research into the synthesis of this compound and its complex derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies

Methodological Approaches to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of complex heterocyclic compounds like benzo[a]phenazine (B1654389) derivatives in solution. ipb.ptnih.gov The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For intricate structures such as 6-(4-ethylphenyl)benzo[a]phenazin-5-ol, one-dimensional (1D) spectra are often insufficient for complete assignment due to signal overlap, particularly in the aromatic region.

Advanced two-dimensional (2D) NMR techniques are therefore essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to map out the connectivity within the ethylphenyl group and across the benzo[a]phenazine core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the molecular skeleton by connecting fragments, such as linking the 4-ethylphenyl substituent to its specific position on the benzo[a]phenazine framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space, providing through-space correlations that help to determine the molecule's conformation and stereochemistry.

In the ¹H NMR spectrum of a benzo[a]phenazin-5-ol derivative, the phenolic proton (5-OH) would typically appear as a broad singlet. The protons on the fused aromatic rings of the phenazine (B1670421) core resonate in the downfield aromatic region, while the signals for the ethyl group would appear in the upfield region, characterized by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. nih.gov

Typical ¹H and ¹³C NMR Data for Benzo[a]phenazine Scaffolds
Nucleus Expected Chemical Shift (ppm)
¹H (Aromatic)7.5 - 9.0
¹H (Phenolic OH)Variable, often broad
¹H (Ethyl -CH₂)~2.7 (quartet)
¹H (Ethyl -CH₃)~1.3 (triplet)
¹³C (Aromatic/Heteroaromatic)110 - 150
¹³C (Carbonyl C=O)> 160
¹³C (Ethyl -CH₂)~29
¹³C (Ethyl -CH₃)~15

Note: These are approximate values and can vary based on solvent and specific substitution patterns.

Principles and Applications of Mass Spectrometry in Elucidating Novel Organic Structures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For a novel structure like this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement. mdpi.com This accuracy allows for the calculation of a unique elemental formula, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule and distinguishing it from other potential isomers.

The process involves ionizing the molecule (e.g., via Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) to generate a charged species, typically the protonated molecule [M+H]⁺. This ion is then separated based on its mass-to-charge ratio (m/z) and detected. The most intense peak in the spectrum corresponding to the intact molecule is the molecular ion peak, which provides the molecular weight.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation might include the loss of the ethyl group or cleavages within the phenazine ring system, helping to confirm the connectivity of the different structural units.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis in Benzo[a]phenazine Systems

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.saresearchgate.net These methods probe the vibrational modes of molecular bonds, such as stretching and bending. frontiersin.org While IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy is a light-scattering technique. americanpharmaceuticalreview.com The two methods are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For a molecule like this compound, IR spectroscopy is particularly effective for identifying key functional groups: nih.gov

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch: Although the structure is a phenol, it exists in tautomeric equilibrium with its keto form, 6-(4-ethylphenyl)benzo[a]phenazin-5(6H)-one. The presence of this keto-enamine tautomer would give rise to a strong carbonyl (C=O) stretching band around 1650-1690 cm⁻¹. nih.gov

C=N and C=C Stretches: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic and phenazine rings appear in the 1650-1450 cm⁻¹ fingerprint region.

Key IR Absorption Frequencies for Benzo[a]phenazin-5-ol Derivatives
Functional Group Characteristic Frequency (cm⁻¹)
O-H (hydroxyl)3400 - 3200 (Broad)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=O (keto tautomer)1690 - 1650
C=N / C=C (aromatic rings)1650 - 1450
C-O (phenol)1260 - 1180

Theoretical Frameworks for Interpreting Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic properties of conjugated π-systems like benzo[a]phenazines. nih.gov These molecules are often colored because they absorb light in the visible region of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from a lower energy molecular orbital (like the highest occupied molecular orbital, HOMO) to a higher energy one (like the lowest unoccupied molecular orbital, LUMO).

The spectra of benzo[a]phenazine derivatives are characterized by intense absorption bands arising from π → π* transitions within the extensive conjugated system. nih.gov The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents. The presence of the electron-donating hydroxyl group and the ethylphenyl substituent influences the energy of the molecular orbitals and thus the color of the compound.

Many benzo[a]phenazine derivatives are also fluorescent, meaning they emit light after being electronically excited. nih.gov The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield, which measures the efficiency of the emission process, and the solvatochromism (the change in color with solvent polarity) are important photophysical properties that are studied. For instance, some derivatives have been investigated as fluorescent chemosensors. nih.gov

Single-Crystal X-ray Diffraction as a Definitive Structural Analysis Tool for Benzo[a]phenazine Derivatives

While NMR and MS can define the constitution of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. nih.gov This technique involves irradiating a high-quality single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined.

For benzo[a]phenazine derivatives, X-ray crystallography can:

Provide precise bond lengths and bond angles, offering insight into the electronic structure and hybridization. nih.gov

Reveal the planarity or deviation from planarity of the fused ring system. researchgate.net

Elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the planar aromatic systems of adjacent molecules. nih.gov These interactions govern how the molecules pack in the crystal lattice.

Although obtaining a crystal suitable for this analysis can be challenging, the detailed structural information it provides is unparalleled and serves as the gold standard for structural elucidation. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Benzo a Phenazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of benzo[a]phenazine (B1654389) systems. DFT allows for the accurate calculation of molecular geometries, electronic properties, and descriptors that govern chemical behavior. nih.gov

DFT studies on phenazine (B1670421) derivatives have shown that the electronic properties can be precisely tuned by introducing various functional groups. rsc.org For instance, high-throughput DFT calculations on approximately 200 phenazine derivatives revealed that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly alter redox potentials. rsc.orgrsc.orgdigitellinc.com EDGs like amino groups can shift the redox potential to more negative values, while EWGs like cyano groups shift it to more positive values. rsc.org This principle is directly applicable to 6-(4-ethylphenyl)benzo[a]phenazin-5-ol, where the ethylphenyl group acts as a mild electron-donating group and the hydroxyl group also influences the electronic distribution.

DFT calculations also enable the prediction of various chemical descriptors used in structure-activity relationship studies. nih.gov These include:

Electronic Descriptors: Total energy, HOMO/LUMO energies, energy gap (ΔE), dipole moment, and Mulliken charges.

Steric and Hydrophobicity Descriptors: Molecular volume, surface area, and logP.

These calculated parameters provide a quantitative basis for understanding and predicting the molecule's behavior. For example, DFT-assisted machine learning models have been developed to predict the redox potentials of phenazine derivatives with high accuracy, demonstrating the predictive power of these computational approaches. acs.orgnih.gov

Table 1: Key Electronic Properties of Phenazine Derivatives Predicted by DFT

Property Description Significance for Benzo[a]phenazine Systems
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. Indicates the electron-donating character of the molecule, influencing its reactivity and potential for oxidation. nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. Indicates the electron-accepting character, crucial for understanding reduction processes and electronic transitions. nih.gov
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity, lower kinetic stability, and easier electronic excitation. mdpi.com
Redox Potential The tendency of a chemical species to acquire or lose electrons. Can be precisely modulated by substituents; critical for applications in electrochemistry, such as in redox flow batteries. rsc.orgrsc.org

| Mulliken Charges | A method for estimating partial atomic charges. | Helps identify electrophilic and nucleophilic sites within the molecule, predicting sites of reaction. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into conformational changes and intermolecular interactions. For large, flexible molecules like this compound, MD simulations can reveal the preferred spatial arrangements and the nature of their interactions with other molecules or biological targets.

Conformational analysis of phenazine derivatives using both NMR spectroscopy and DFT modeling has been successfully performed to determine the relative configurations and stable conformations of complex polyheterocyclic systems. mdpi.comresearchgate.net For this compound, the rotation around the single bond connecting the ethylphenyl group to the benzo[a]phenazine core is a key conformational variable. MD simulations can explore the potential energy surface associated with this rotation to identify low-energy conformers.

Intermolecular interactions are critical to the properties of phenazine-based materials in the solid state and in biological systems. These interactions include:

π-π Stacking: The planar aromatic core of the benzo[a]phenazine system promotes face-to-face or offset stacking interactions with other aromatic molecules. nih.govresearchgate.net The strength and geometry of these interactions influence crystal packing and electronic properties in the solid state. scilit.com

Hydrogen Bonding: The hydroxyl (-OH) group at position 5 and the nitrogen atoms within the phenazine ring can act as hydrogen bond donors and acceptors, respectively. nih.govresearchgate.net These hydrogen bonds play a significant role in determining the supramolecular architecture and can enhance properties like solid-state luminescence. researchgate.netscilit.com

Van der Waals Interactions: The ethyl group on the phenyl ring contributes to non-specific van der Waals forces that also influence molecular packing and solubility.

MD simulations have been used to study the binding of benzo[a]phenazin-5-ol derivatives to biological targets like kinases, demonstrating stable binding within active sites. researchgate.net Such simulations provide detailed information on protein-ligand interactions, which is crucial for structure-based drug design. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can indicate the stability of the ligand-protein complex and the flexibility of different parts of the molecule. researchgate.netnih.gov

Prediction of Spectroscopic Properties through Computational Methods (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. aps.orgnih.gov It extends the framework of DFT to study excited states, making it an invaluable tool for understanding the photophysical properties of chromophores like benzo[a]phenazines. nih.govbohrium.com

By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can simulate UV-Visible absorption spectra. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions (e.g., π-π* or n-π* transitions). For metal complexes of phenazine derivatives, TD-DFT has been successfully used to confirm that excited states are based on the phenazine ligand and to predict vibrational spectra with high accuracy. acs.orgnih.gov

Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict fluorescence emission wavelengths. The difference between the absorption and emission maxima gives the Stokes shift, another important photophysical parameter. Computational studies on dibenzo[a,c]phenazine-based emitters have utilized TD-DFT to calculate singlet-triplet energy gaps (ΔE_ST), which is critical for understanding thermally activated delayed fluorescence (TADF). rsc.org

For this compound, TD-DFT calculations would be essential for:

Predicting its characteristic UV-Vis absorption spectrum.

Identifying the nature of its lowest energy electronic transitions.

Estimating its fluorescence emission wavelength and quantum yield.

Investigating how the solvent environment might affect its spectroscopic properties (solvatochromism).

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set, and often requires careful benchmarking against experimental results. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies for Phenazine Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. meilerlab.orgmdpi.comresearchgate.net These models are powerful tools in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. nih.gov

For phenazine analogues, QSAR studies have been conducted to understand their antitumor activities. nih.govresearchgate.net The general methodology for developing a QSAR/QSPR model involves several key steps: mdpi.comresearchgate.net

Data Set Compilation: A dataset of compounds with known activities or properties is assembled. For example, a series of benzo[c]phenanthridine (B1199836) analogues was used to build QSAR models for topoisomerase I inhibition. nih.govnih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can be constitutional, topological, geometric, or quantum-chemical descriptors (often derived from DFT calculations). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the observed activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not over-fitted. nih.gov

In the context of benzo[a]phenazine derivatives, QSAR studies have explored the relationship between structure and cytotoxicity against various cancer cell lines. nih.govresearchgate.net For instance, a study on benzo[a]pyrano[2,3-c]phenazine derivatives identified key structural features responsible for potent antitumor activity against the HepG2 cell line. nih.gov Similarly, QSAR models for benzo[c]phenanthridine analogues have been developed to predict cytotoxicity and guide the design of new compounds with enhanced activity. nih.gov

For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their antitumor potency. The descriptors would quantify the effects of different substituents on the phenazine core, allowing for the rational design of more effective therapeutic agents.

Table 2: Common Descriptors Used in QSAR/QSPR Models for Phenazine Analogues

Descriptor Type Examples Information Encoded
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges Describes the electronic distribution, polarizability, and ability to participate in electrostatic or charge-transfer interactions. nih.gov
Steric Molecular weight, Molar refractivity, Surface area, Volume Represents the size and shape of the molecule, which is crucial for fitting into a receptor's active site. nih.gov
Hydrophobic LogP (Partition coefficient) Quantifies the hydrophobicity of the molecule, affecting its solubility, membrane permeability, and transport to the target site. nih.gov
Topological Connectivity indices, Wiener index Encodes information about the pattern of atomic connections within the molecular graph.

| Hologram QSAR (HQSAR) | Molecular holograms (fragment counts) | Relates molecular fragments to biological activity without needing 3D alignment. nih.gov |

Theoretical Basis for Understanding Photophysical Mechanisms in Benzo[a]phenazine Chromophores

Theoretical and computational methods are fundamental to understanding the complex photophysical mechanisms that govern the behavior of benzo[a]phenazine chromophores after they absorb light. These mechanisms determine properties like fluorescence, phosphorescence, and their efficiency as photosensitizers.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (Sₙ). The subsequent de-excitation pathways are key to its photophysical profile:

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀).

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process populates the triplet state.

Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground state (S₀).

Computational studies on dibenzo[a,c]phenazine (B1222753) derivatives designed as emitters for Organic Light-Emitting Diodes (OLEDs) have focused on the energy gap between the S₁ and T₁ states (ΔE_ST). rsc.org A small ΔE_ST facilitates Reverse Intersystem Crossing (RISC) , a process where the molecule transitions from the T₁ state back to the S₁ state via thermal energy. This allows the harvesting of non-emissive triplet excitons for fluorescence, a phenomenon known as Thermally Activated Delayed Fluorescence (TADF) . rsc.org

Theoretical calculations help elucidate the nature of the excited states. For many phenazine derivatives, the excited states can have significant Intramolecular Charge Transfer (ICT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. researchgate.net In this compound, the ethylphenyl and hydroxyl groups can act as donors, while the electron-deficient phenazine core acts as an acceptor. The degree of ICT character strongly influences the photophysical properties, including emission color and sensitivity to solvent polarity.

Furthermore, computational studies on ruthenium complexes with benzo[i]dipyrido[3,2-a:2',3'-c]phenazine ligands have used TD-DFT to confirm that the lowest excited state is a long-lived π-π* triplet state localized on the phenazine ligand. nih.gov This long-lived triplet state is crucial for applications like photodynamic therapy, as it can efficiently transfer energy to molecular oxygen to generate reactive singlet oxygen. nih.gov

Exploration of Structure Activity and Structure Property Relationships for Benzo a Phenazines

Design Principles for Modulating Electronic and Steric Effects via Substituent Variation

The design of benzo[a]phenazine (B1654389) derivatives hinges on the predictable manipulation of their electronic and steric properties through substituent modification. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—profoundly influences the electron density across the entire π-conjugated system.

Steric effects also play a critical role. The introduction of bulky substituents can alter the planarity of the molecule, which in turn affects π-conjugation and intermolecular interactions. For instance, studies on related dihydrophenazine systems show that increasing steric hindrance by adding methyl groups can lead to more bent molecular conformations. nih.gov This bending disrupts π-conjugation, leading to significant shifts in absorption spectra. nih.gov Similarly, the ethylphenyl group in 6-(4-ethylphenyl)benzo[a]phenazin-5-ol introduces steric bulk that can influence how the molecule packs in a solid state or fits into a biological receptor's binding pocket. In some related heterocyclic systems, adding an ethyl moiety was found to increase lipophilicity while simultaneously decreasing the tendency to form large aqueous aggregates due to the added steric bulk. nih.gov

The strategic variation of substituents allows for the creation of a library of compounds with a wide range of properties, as demonstrated in the synthesis of various benzo[a]pyrano[2,3-c]phenazine derivatives. researchgate.net

Table 1: Impact of Substituent Type on Molecular Properties of Heterocyclic Compounds This table provides illustrative examples of how different substituents can modulate key molecular properties based on general chemical principles and findings from related studies.

Substituent at C-6 Electronic Effect Expected Steric Hindrance Potential Impact on π-Conjugation
-H (Hydrogen) Neutral Minimal Maximized (planar system)
-CH₃ (Methyl) Weakly Electron-Donating Moderate Minor disruption
-C₆H₄-CH₂CH₃ (4-Ethylphenyl) Weakly Electron-Donating Significant Potential for torsional strain, disrupting planarity
-NO₂ (Nitro) Strongly Electron-Withdrawing Moderate Minor disruption

Investigating the Influence of Substitution Patterns on Molecular Orbitals and Reactivity (e.g., HOMO/LUMO Analysis)

The electronic properties of benzo[a]phenazine derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic absorption and emission properties, as well as its chemical reactivity.

Computational studies, often employing Density Functional Theory (DFT), are used to analyze the energies and distributions of these orbitals. researchgate.net In many donor-acceptor type phenazine (B1670421) structures, the HOMO is localized on the electron-rich (donor) portion of the molecule, while the LUMO is centered on the electron-deficient phenazine (acceptor) core. frontiersin.org For This compound , the electron-donating hydroxyl and ethylphenyl groups would be expected to raise the energy of the HOMO. This, in turn, can decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectrum.

The specific substitution pattern dictates the precise energy levels. For example, in a study of different donor groups attached to a dipyrido[3,2-a:2',3'-c]phenazine (DPPZ) acceptor, the HOMO energy level was systematically modulated: -5.58 eV for a carbazole (B46965) donor (CZP-DPPZ), -5.26 eV for a triphenylamine (B166846) donor (TPA-DPPZ), and -5.09 eV for a phenoxazine (B87303) donor (PXZ-DPPZ). frontiersin.org This demonstrates that stronger donors lead to a higher HOMO energy. Such a "bipolar molecule character" is considered beneficial for balanced carrier transport in applications like Organic Light-Emitting Diodes (OLEDs). frontiersin.org

Table 2: Frontier Orbital Energies for Representative Phenazine-Based Compounds Data extracted from a computational study on donor-acceptor type phenazine derivatives to illustrate the influence of the donor moiety on orbital energies. frontiersin.org

Compound Donor Moiety HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
CZP-DPPZ Carbazole -5.58 -2.65 2.93
TPA-DPPZ Triphenylamine -5.26 -2.62 2.64

Theoretical Correlation of Structural Features with Photophysical Characteristics

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), provide a powerful tool for correlating the structural features of benzo[a]phenazines with their photophysical properties, such as UV-visible absorption and fluorescence emission. researchgate.netmdpi.com These computational methods can predict electronic transition energies, which correspond to absorption wavelengths (λ_abs), and oscillator strengths, which relate to the intensity of absorption.

For This compound , key structural features influencing its photophysical profile include the extended π-system of the benzo[a]phenazine core, the electron-donating -OH group, and the appended ethylphenyl ring. The planarity of the system is crucial; any steric hindrance from the ethylphenyl group that causes a twist in the molecular backbone could disrupt π-conjugation, leading to a hypsochromic (blue) shift in absorption. nih.gov Conversely, extending the conjugated system or adding strong electron-donating groups typically results in a bathochromic shift. nih.gov

Studies on related benzo[a]phenoxazinium chlorides have shown that substituents significantly impact photophysical data. For example, modifying the N-alkyl groups on the phenoxazine core altered absorption maxima (λ_abs), molar extinction coefficients (ε), emission maxima (λ_emi), and fluorescence quantum yields (Φ_F). mdpi.com These compounds exhibit strong absorbance in the 612–634 nm range and significant fluorescence emission up to 676 nm, making them suitable for applications as fluorescent probes. mdpi.com The photophysical properties of benzo[a]phenazine derivatives have also been explored for their potential use as fluorescent chemosensors. nih.gov

Table 3: Photophysical Data for Representative Benzo[a]phenoxazinium Dyes in Ethanol (B145695) Data extracted from a study on related heterocyclic systems to illustrate the effect of substitution on photophysical properties. mdpi.com

Compound ID Key Substituents λ_abs (nm) ε (M⁻¹cm⁻¹) λ_emi (nm) Stokes Shift (nm) Φ_F (rel. to Oxazine 1)
1a N-dipropyl at pos. 9 634 44,613 661 27 0.59
1b N-propyl at pos. 9 627 31,091 651 24 0.28

| 1c | N-isopropyl at pos. 9 | 629 | 17,460 | 652 | 23 | 0.29 |

Computational and Mechanistic Insights into Potential Biochemical Interactions (in vitro mechanistic studies)

Computational docking and in vitro assays offer powerful insights into the potential biochemical interactions of benzo[a]phenazine derivatives, guiding the design of new therapeutic agents. fums.ac.ir These compounds have been investigated for a range of biological activities, including as anticancer agents that inhibit key enzymes like topoisomerases and kinases. researchgate.netrsc.org

Molecular docking studies have been used to predict the binding modes and affinities of benzo[a]phenazin-5-ol derivatives within the active sites of protein targets. A recent study explored the inhibitory potential of such derivatives against C-kit kinase, a receptor tyrosine kinase implicated in some cancers. fums.ac.irresearchgate.net The study showed that benzo[a]phenazin-5-ol derivatives could fit into the ATP-binding pocket of C-kit kinase (PDB: 1t46), with calculated binding free energies (ΔGb) ranging from -9.3 to -10.6 kcal/mol, comparable or superior to the reference inhibitor, Sunitinib. fums.ac.ir The interactions were often characterized by hydrogen bonds with key amino acid residues like ARG791, ILE789, and HIS790, as well as hydrophobic interactions within the binding site. researchgate.net The 6-(4-ethylphenyl) group of the target compound would likely engage in such hydrophobic interactions, potentially enhancing binding affinity.

Furthermore, in vitro mechanistic studies have confirmed the biological activity of this class of compounds. Certain benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and topoisomerase II, acting by stabilizing the enzyme-DNA cleavage complex (for Topo I) and inhibiting ATPase activity (for Topo II). rsc.org Structure-activity relationship studies from these investigations highlighted the importance of an alkylamino side chain for potent activity. rsc.org Other in vitro studies have demonstrated the antiproliferative activity of benzo[a]pyrano[2,3-c]phenazines against various cancer cell lines, including HCT116, MCF7, and HepG2. researchgate.net

Table 4: Molecular Docking Results of Benzo[a]phenazin-5-ol Derivatives against C-Kit Kinase (PDB: 1t46) Data from a computational study showing the binding energies and key interactions of representative compounds. fums.ac.irresearchgate.net

Compound Binding Free Energy (ΔGb) (kcal/mol) Number of H-bonds Interacting Residues (via H-bonds)
Sunitinib (Reference) -9.2 2 GLU640, CYS673
Compound A -10.6 4 ARG791, ILE789, HIS790
Compound C -10.3 2 ILE571, ILE789

| Compound G | -9.3 | 1 | ILE789 |

Advanced Applications Research and Future Directions for Benzo a Phenazine Derivatives

Development of Benzo[a]phenazines as Fluorescent Probes and Dyes in Analytical Chemistry and Bioimaging

Benzo[a]phenazine (B1654389) derivatives are recognized for their significant potential as fluorescent materials, an application stemming from their inherent photophysical properties. nih.gov The core structure allows for intramolecular charge transfer (ICT) transitions, which are fundamental to their use as fluorescent probes and dyes. rsc.orgnih.gov The absorption spectra for donor-acceptor-based phenazine-amines display ICT transitions in the visible range of 431–501 nm, leading to fluorescence emission in the cyan-blue to red regions of the spectrum. rsc.org

Researchers have successfully synthesized various benzo[a]phenazine derivatives that exhibit positive solvatofluorochromism, meaning their emission wavelength changes with the polarity of the solvent. rsc.org This property is highly desirable for creating sensors that can probe their local environment. Furthermore, some derivatives have been found to be effective fluorescent chemosensors for the detection of metal ions such as Fe³⁺ and Cu²⁺. nih.gov The design of these probes often involves creating a donor-acceptor system where the benzo[a]phenazine acts as the signaling unit. Binding of the target analyte modulates the ICT process, resulting in a detectable change in fluorescence intensity or wavelength. nih.gov Certain derivatives also exhibit aggregation-induced emission (AIE), a phenomenon where the molecules become highly emissive in an aggregated state, which is advantageous for solid-state emitter applications. rsc.org

Table 1: Photophysical Properties of Selected Phenazine-Amine Derivatives

Compound Absorption (λabs) in Toluene (nm) Emission (λem) in Toluene (nm) Stokes Shift (nm)
Dye 2 431 498 67
Dye 3 450 523 73
Dye 5 460 531 71
Dye 8 501 641 140

Data sourced from a study on phenazine-amine based fluorescent materials. rsc.org

Exploration of Benzo[a]phenazines in Organic Electronic Materials

The tunable electronic properties of benzo[a]phenazines make them highly promising candidates for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Effective charge transport is critical for the performance of organic electronic devices. In many benzo[a]phenazine-based materials, a donor-acceptor (D-A) architecture is employed to facilitate this process. frontiersin.org In this design, the highest occupied molecular orbital (HOMO) is typically located on the electron-donating moiety, while the lowest unoccupied molecularorbital (LUMO) is distributed on the benzo[a]phenazine acceptor core. frontiersin.orgrsc.org This separation of frontier orbitals creates a bipolar character that is beneficial for balanced electron and hole carrier transport within an OLED. frontiersin.org

The HOMO and LUMO energy levels can be precisely controlled by modifying the chemical structure of the donor and acceptor units. Cyclic voltammetry studies have shown that for various 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives, HOMO levels range from -5.18 to -5.35 eV and LUMO levels from -3.06 to -3.17 eV. rsc.org These energy levels are comparable to those of common hole-transporting materials, indicating their potential for such applications in electronic devices. rsc.org Furthermore, the redox behavior of phenazine-based polymers shows they can exhibit both n-type (electron-transporting) and p-type (hole-transporting) characteristics, making them ambipolar materials suitable for a wider range of electronic applications. rsc.orgresearchgate.net

Table 2: Frontier Orbital Energy Levels of Tribenzo[a,c,i]phenazine Derivatives

Compound HOMO (eV) LUMO (eV) Electrochemical Bandgap (eV)
Compound 2 -5.35 -3.17 2.18
Compound 3 -5.33 -3.14 2.19
Compound 4 -5.26 -3.14 2.12
Compound 5 -5.18 -3.06 2.12
Compound 6 -5.25 -3.10 2.15

Data sourced from electrochemical analysis of the derivatives. rsc.org

A significant area of research is the strategic tuning of the absorption and luminescence properties of benzo[a]phenazine derivatives for optoelectronic applications. By judiciously selecting the electron donor units attached to the rigid dibenzo[a,c]phenazine (B1222753) acceptor core, the emission color can be systematically regulated across a wide range of the visible spectrum. chemrxiv.orgnih.govrsc.org For instance, by varying the donor strength in fluorinated dibenzo[a,c]-phenazine molecules, color tuning from green (λPL of 505 nm) to deep-red (λPL of 674 nm) has been successfully demonstrated. chemrxiv.orgrsc.org

A key strategy for creating highly efficient OLEDs is the use of materials that exhibit thermally activated delayed fluorescence (TADF). This process allows for the harvesting of otherwise wasted triplet excitons, significantly boosting device efficiency. nih.govrsc.org The design of these TADF emitters often involves creating a large dihedral (twist) angle between the donor and acceptor moieties. frontiersin.orgnih.gov This structural feature helps to minimize the energy gap between the singlet and triplet excited states (ΔEST), which facilitates the reverse intersystem crossing (RISC) necessary for TADF. rsc.orgcityu.edu.hk Through such molecular engineering, orange-red OLEDs based on dibenzo[a,c]phenazine emitters have achieved a maximum external quantum efficiency (EQE) of up to 23.8%. nih.govrsc.org

Table 3: Performance of Dibenzo[a,c]phenazine-Based TADF Emitters in OLEDs

Emitter Donor Moiety Emission Max (λem) (nm) Max EQE (%)
2DTCZ-BP-F 3,6-di-tert-butyl-9H-carbazole 518 2.1
2DMAC-BP-F 9,9-dimethylacridan 585 21.8
2PXZ-BP-F 10H-phenoxazine 605 12.4
DMAC-11-DPPZ 9,9-dimethylacridine - 23.8

Data compiled from studies on fluorinated and isomer-adjusted dibenzo[a,c]phenazine emitters. chemrxiv.orgrsc.orgrsc.org

Mechanistic Investigations of Benzo[a]phenazine Interactions in Biological Systems (In Vitro Studies)

Benzo[a]phenazine derivatives have attracted considerable attention for their potent biological activities, including antitumor properties. nih.govnih.gov In vitro studies are crucial for elucidating the fundamental molecular mechanisms behind these effects.

Research has identified two primary molecular targets for the anticancer activity of benzo[a]phenazine derivatives: key cellular enzymes and DNA itself.

Enzyme Inhibition: Certain benzo[a]phenazine derivatives show significant inhibitory effects against critical enzymes. Molecular docking studies of various benzo[a]phenazin-5-ol derivatives against C-Kit kinase, a receptor tyrosine kinase involved in cell signaling and proliferation, have identified compounds with strong inhibitory potential. researchgate.netresearchgate.net In a related class of compounds, benzo[a]phenoxazines have been shown to be potent and significant inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and carcinogenesis. mdpi.com Other studies have shown that benzo[a]phenoxazine derivatives can accumulate in the lysosomes of cancer cells, inducing lysosomal membrane permeabilization (LMP), which leads to cell death. nih.gov

DNA Intercalation: A primary mechanism of action for many benzo[a]phenazine compounds is their ability to intercalate into DNA. nih.govnih.gov The planar aromatic structure of the phenazine (B1670421) core allows it to insert itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction causes local structural distortions, including the unwinding and lengthening of the DNA strand, which can inhibit crucial cellular processes like DNA replication and transcription. nih.gov Studies on the derivative NC-182 confirmed it is a potent DNA intercalator that thermally stabilizes the DNA duplex structure. nih.gov Furthermore, some benzo[a]phenazine derivatives with alkylamino side chains have been identified as dual inhibitors of topoisomerase I and II, essential enzymes that regulate DNA topology during cell division. rsc.org By disrupting the function of these enzymes, these compounds can effectively halt cancer cell proliferation. rsc.orgresearchgate.net

Table 4: Summary of In Vitro Biological Interactions of Benzo[a]phenazine Derivatives

Derivative Class Molecular Target Observed Effect (In Vitro) Reference
Benzo[a]phenazin-5-ol derivatives C-Kit Kinase Strong inhibitory effects in molecular docking studies researchgate.net
Benzo[a]phenoxazines COX-2 Enzyme Significant inhibition of enzymatic activity mdpi.com
Benzo[a]phenoxazines Lysosomes Accumulation and induction of lysosomal membrane permeabilization nih.gov
Benzo[a]phenazine derivative NC-182 DNA Potent intercalation, stabilization of DNA duplex nih.gov

The redox activity of the phenazine core is central to both its application in materials science and its biological effects. Benzo[a]phenazin-5-ol derivatives have been shown to undergo highly stable and reversible two-electron redox reactions in aqueous solutions. researchgate.net This characteristic has led to their investigation as promising organic anode materials for aqueous organic redox flow batteries (AORFBs), a technology for large-scale energy storage. researchgate.netacs.org The introduction of functional groups, such as sulfonic acid and hydroxyl groups, can enhance the solubility and kinetic performance of these molecules without compromising their redox stability. researchgate.net

From a biological perspective, the redox cycling of phenazines is fundamental to their mode of action. Natural phenazines produced by bacteria can act as electron shuttles, participating in iron acquisition by reductively dissolving ferric (hydr)oxides. nih.gov The reactivity of a given phenazine is dictated by its reduction potential and the ambient pH. nih.gov For instance, phenazine 5,10-dioxides can function as prodrugs that are selectively bioreduced under hypoxic (low oxygen) conditions found in solid tumors, forming cytotoxic species that can damage DNA. nih.gov This redox-dependent activity highlights how the electrochemical properties of benzo[a]phenazines are intrinsically linked to their biological functions, from microbial metabolism to potential cancer therapies. nih.govnih.gov

Future Research Directions in Benzo[a]phenazine Synthesis and Functionalization

The synthesis of the benzo[a]phenazine scaffold is well-established, typically involving the condensation of 2-hydroxynaphthalene-1,4-dione (lawsone) with o-phenylenediamines. nih.gov For instance, the synthesis of 6-aryl-benzo[a]phenazin-5-ol derivatives is often achieved through a one-pot, three-component reaction involving lawsone, an o-phenylenediamine (B120857), and an aromatic aldehyde. researchgate.net However, future research is aimed at refining these methodologies to be more efficient, sustainable, and capable of producing greater molecular diversity.

A primary future direction lies in the development of advanced catalytic systems. While various catalysts, including acetic acid, nano CuO, and various ionic liquids, have been employed, the focus is shifting towards nanocatalysts and reusable organocatalysts to enhance reaction rates, improve yields, and simplify work-up procedures under greener conditions. nih.govresearchgate.net The use of magnetic nanoparticles as catalyst supports, for example, allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.nettandfonline.com

Another significant area of future research is the expansion of multicomponent reactions (MCRs). Four-component reactions (4CRs) that introduce additional molecular complexity in a single step are highly desirable. researchgate.net These reactions, which can combine benzo[a]phenazin-5-ol with aldehydes and active methylene (B1212753) compounds, lead to complex fused heterocyclic systems like benzo[a]pyrano[2,3-c]phenazines. nih.govresearchgate.net Future work will likely explore novel MCRs with new components to access previously unobtainable molecular architectures.

Furthermore, the direct functionalization of the pre-formed benzo[a]phenazine core is a key research frontier. Techniques such as cross-dehydrogenative C(sp²)–H functionalization are emerging as powerful tools for introducing new substituents with high regioselectivity. rsc.org Photochemical and electrochemical methods are being developed to achieve sulfenylation and selenylation of the benzo[a]phenazin-5-ol skeleton, opening avenues to modulate the electronic and biological properties of these molecules. rsc.org Future efforts will concentrate on expanding the scope of these C-H functionalization reactions to include a wider range of coupling partners.

Table 1: Comparison of Catalytic Systems for the Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives This table showcases various catalytic methods used in the four-component synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, highlighting the diversity of catalysts and reaction conditions being explored.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Nano CuO (10 mol%)Solvent-free7545-6092-98 nih.gov
Caffeine (20 mol%)Ethanol (B145695)Reflux30-4585-96 nih.gov
β-CyclodextrinEtOH:H₂O (1:1)7050-9084-92 nih.gov
Oxalic Acid (20 mol%)EtOH:H₂O (1:1)Reflux120-15085-92 nih.gov
DBU (30 mol%)EthanolReflux15-2589-96 benthamscience.com
GlycerolNeat90120-18089-95 nih.gov

Emerging Roles of Benzo[a]phenazines in Catalysis and Supramolecular Chemistry

Beyond their biological activities, benzo[a]phenazine derivatives are finding new life in the fields of catalysis and supramolecular chemistry, where their unique electronic and structural features can be exploited.

Catalysis: The electron-rich nature of the phenazine system makes it an intriguing component in catalytic processes. An emerging application is the use of phenazine derivatives to create photosensitizing supramolecular assemblies that can mediate or enhance catalytic reactions. For example, a specific phenazine derivative has been shown to form supramolecular nanoparticles with Palladium(II) ions. researchgate.net These nanoparticles (PPA@Pd NPs) act as highly efficient catalysts for Suzuki cross-coupling reactions under mild conditions, utilizing visible light. researchgate.net The phenazine assembly plays a dual role: it facilitates the reaction through photoinduced electron transfer and selectively interacts with the aryl halide reactant, bringing it into close proximity with the palladium catalytic center. researchgate.net Future research will likely explore the use of different benzo[a]phenazine structures to control the selectivity and efficiency of various other metal-catalyzed cross-coupling reactions.

Table 2: Catalytic Performance of Phenazine-Based Supramolecular Assemblies in Suzuki Cross-Coupling This table presents the efficiency of PPA@Pd nanoparticles in catalyzing the Suzuki cross-coupling reaction between different aryl halides and phenylboronic acid, demonstrating the catalytic potential of these systems.

Aryl HalideProductTime (h)Yield (%)
4-Iodoacetophenone4-Acetylbiphenyl592
4-Iodonitrobenzene4-Nitrobiphenyl594
4-Iodobenzonitrile4-Cyanobiphenyl690
4-Iodoanisole4-Methoxybiphenyl885
4-Bromoacetophenone4-Acetylbiphenyl1282
Data sourced from a study on phenazine-based supramolecular photosensitizing assemblies. researchgate.net

Supramolecular Chemistry: The rigid, planar structure and potential for functionalization make benzo[a]phenazines excellent building blocks for supramolecular chemistry. They can be incorporated into larger, complex architectures like macrocycles and cages for applications in molecular recognition and sensing. frontiersin.org

A notable example is the integration of a dihydrodibenzo[a,c]phenazine unit into a crown ether macrocycle. frontiersin.org This novel host molecule exhibits dynamic fluorescence properties and can selectively bind different ammonium (B1175870) guests. The binding event triggers a significant hypsochromic shift in the fluorescence emission, allowing for the optical distinction between various ammonium compounds. frontiersin.org The formation of these host-guest complexes is driven by non-covalent interactions, a cornerstone of supramolecular chemistry. frontiersin.orgmdpi.com

Future directions in this area involve designing benzo[a]phenazine-based systems that can self-assemble into well-defined nanostructures. The ability to control the aggregation and intermolecular interactions of these molecules could lead to the development of novel "smart" materials, sensors, and molecular switches that respond to external stimuli such as light, pH, or the presence of specific analytes. acs.org The exploration of phenazine dications, which can undergo reversible conformational changes upon oxidation and reduction, further highlights their potential as molecular actuators. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-ethylphenyl)benzo[a]phenazin-5-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with substituted benzene-1,2-diamines. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .
  • Catalyst optimization : Fe3O4@rGO@ZnO-HPA catalysts improve yields (up to 85%) by facilitating cyclization under mild conditions .
  • Characterization : Post-synthetic purification via column chromatography and structural confirmation using 1H^1H-NMR (e.g., δ 8.30–8.24 ppm for aromatic protons) and HRMS .

Q. How is the electronic structure of benzo[a]phenazin-5-ol derivatives characterized, and what techniques are critical for confirming regioselectivity?

  • Methodological Answer :

  • UV-Vis spectroscopy : Absorption bands in the 450–650 nm range indicate extended π-conjugation, particularly in NIR-absorbing azo derivatives .
  • X-ray crystallography : Resolves planar quinoxaline-phenazine fused systems, confirming regiospecific C–H/O–H annulation patterns observed in Ru(II)-catalyzed reactions .
  • DFT calculations : Validate experimental optical properties by modeling HOMO-LUMO gaps (e.g., 2.1–2.5 eV for azo-phenazine dyes) .

Q. What are the core reaction mechanisms for constructing the benzo[a]phenazine scaffold?

  • Methodological Answer :

  • Lawsone-diamine condensation : Tautomerization of lawsone to 4-hydroxy-1,2-naphthoquinone precedes nucleophilic attack by diamines, forming the phenazine core .
  • Ru(II)-catalyzed annulation : AgSbF6 activates [RuCl2(p-cymene)]2, enabling regioselective alkyne insertion into the C–H bond of benzo[a]phenazin-5-ol (yields: 56–80%) .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize complex fused heterocycles (e.g., pyrano- or furo-phenazines)?

  • Methodological Answer :

  • Multicomponent reactions : Use aldehydes and malononitrile with caffeine as a green catalyst to form benzo[a]pyrano[2,3-c]phenazines (yields: 75–90%) via Knoevenagel-Michael cascades .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 20 min) while maintaining high yields (85–92%) for spiropyranophenazine derivatives .

Q. What strategies optimize near-infrared (NIR) absorption in azo-phenazine derivatives of this compound?

  • Methodological Answer :

  • Push-pull chromophore design : A-π-D-π-A systems with electron-withdrawing azo cores and hydroxyl donors shift absorption maxima beyond 700 nm .
  • Substituent effects : Electron-deficient aryl groups (e.g., –CN) increase conjugation length, reducing HOMO-LUMO gaps by 0.3–0.5 eV compared to electron-rich analogs .

Q. How do heterogeneous catalysts improve the scalability of benzo[a]phenazin-5-ol derivative synthesis?

  • Methodological Answer :

  • H3PMo12O40/Hyd-SBA-15 : Achieves 89–94% yields for 6,6′-(arylmethylene)bis derivatives under solvent-free conditions, with catalyst recyclability (>5 cycles) and reduced reaction times (2–3 h) .
  • Comparative efficiency : Fe3O4@rGO@ZnO-HPA outperforms traditional Brønsted acids (e.g., H2SO4) by minimizing side reactions (e.g., oxidation of diamine precursors) .

Q. What methodologies resolve contradictions in reported optical properties of benzo[a]phenazin-5-ol derivatives?

  • Methodological Answer :

  • Solvent polarity studies : DMF vs. THF solvent systems alter extinction coefficients (Δε = 1.2 × 10⁴ M⁻¹cm⁻¹) due to solvatochromic effects .
  • Aggregation analysis : Dynamic light scattering (DLS) identifies π-π stacking in concentrated solutions, which quenches fluorescence (e.g., 40% reduction at 10 mM) .

Q. How can computational modeling guide the design of this compound derivatives for bioimaging applications?

  • Methodological Answer :

  • TD-DFT simulations : Predict Stokes shifts (120–150 nm) for far-red fluorescent isochromeno-phenazines, aligning with experimental live-cell imaging data .
  • Docking studies : Identify H-bonding interactions between hydroxyl groups and cancer cell membrane receptors (e.g., EGFR), rationalizing selective uptake observed in vitro .

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Feasible Synthetic Routes

Reactant of Route 1
6-(4-ethylphenyl)benzo[a]phenazin-5-ol
Reactant of Route 2
6-(4-ethylphenyl)benzo[a]phenazin-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.